molecular formula C9H10FNO B13532582 6-fluoro-5-methoxy-2,3-dihydro-1H-indole

6-fluoro-5-methoxy-2,3-dihydro-1H-indole

Cat. No.: B13532582
M. Wt: 167.18 g/mol
InChI Key: ZGQZJRVSELBZOU-UHFFFAOYSA-N
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Description

6-Fluoro-5-methoxy-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of fluorine and methoxy groups in this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 6-fluoro-5-methoxy-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 5-methoxyindole with a fluorinating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective introduction of the fluorine atom at the desired position on the indole ring .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

6-Fluoro-5-methoxy-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.

Scientific Research Applications

6-Fluoro-5-methoxy-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-5-methoxy-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways and cellular processes .

Comparison with Similar Compounds

6-Fluoro-5-methoxy-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:

    5-Methoxyindole: Lacks the fluorine atom, resulting in different chemical and biological properties.

    6-Fluoroindole: Lacks the methoxy group, leading to variations in reactivity and applications.

    5-Fluoro-2,3-dihydro-1H-indole:

The uniqueness of this compound lies in the combined presence of both fluorine and methoxy groups, which imparts distinct properties and makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

6-fluoro-5-methoxy-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H10FNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h4-5,11H,2-3H2,1H3

InChI Key

ZGQZJRVSELBZOU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCN2)F

Origin of Product

United States

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